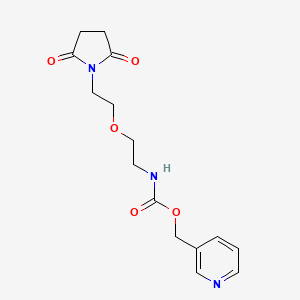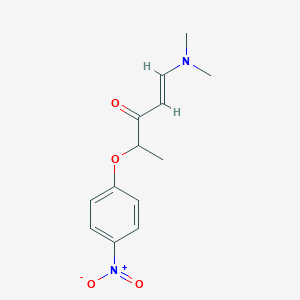
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one is an organic compound characterized by the presence of a dimethylamino group, a nitrophenoxy group, and a pentenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one typically involves the reaction of 4-nitrophenol with 1-(dimethylamino)-1-penten-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants.
化学反応の分析
Types of Reactions
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
1-(Dimethylamino)-4-(4-aminophenoxy)-1-penten-3-one: Similar structure but with an amino group instead of a nitro group.
1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one is unique due to the presence of both a dimethylamino group and a nitrophenoxy group, which confer distinct chemical properties and reactivity
特性
CAS番号 |
477865-12-6 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC名 |
1-(dimethylamino)-4-(4-nitrophenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C13H16N2O4/c1-10(13(16)8-9-14(2)3)19-12-6-4-11(5-7-12)15(17)18/h4-10H,1-3H3 |
InChIキー |
FXEICJWWCWNCEQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
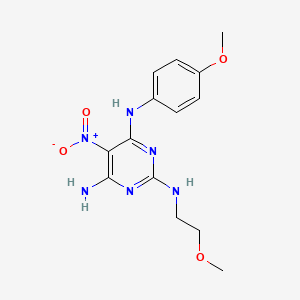
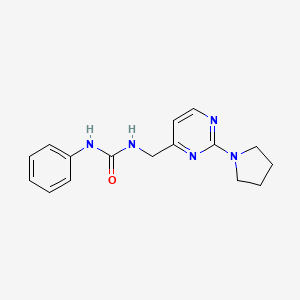
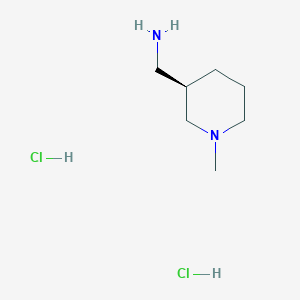
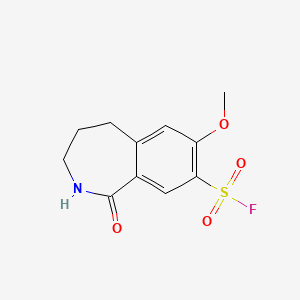
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/new.no-structure.jpg)

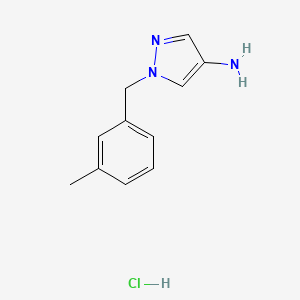
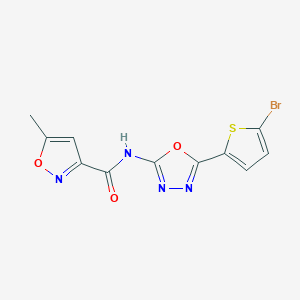
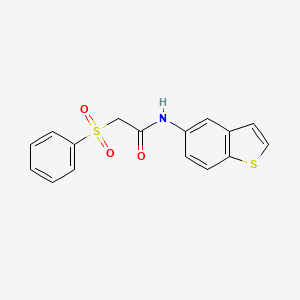

![N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2839848.png)
